

A Comparative Guide to Roxatidine Acetate Hydrochloride for Pharmaceutical Research

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Compound of Interest

Compound Name: *Roxatidine Acetate Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of **Roxatidine Acetate Hydrochloride** from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on critical quality attributes and performance in standardized experimental assays. Detailed methodologies for these experiments are provided to enable researchers to replicate and verify these findings.

Introduction to Roxatidine Acetate Hydrochloride

Roxatidine acetate hydrochloride is a specific and competitive histamine H₂-receptor antagonist.^{[1][2][3]} Its primary mechanism of action involves blocking the action of histamine at the H₂ receptors on parietal cells in the stomach, thereby suppressing gastric acid secretion.^{[1][2]} Upon oral administration, it is rapidly metabolized to its active form, roxatidine.^{[4][5]} Beyond its effects on gastric acid, roxatidine has been noted for its potential anti-inflammatory and anti-angiogenic properties.^[6] The selection of a high-quality source of **Roxatidine acetate hydrochloride** is crucial for ensuring the accuracy and reproducibility of research findings and the safety and efficacy of potential therapeutic applications.

Comparative Analysis of Supplier Specifications

The quality of an active pharmaceutical ingredient (API) is paramount. The following table summarizes the key quality attributes of **Roxatidine acetate hydrochloride** from three different suppliers, based on their certificates of analysis.

Parameter	Supplier A	Supplier B	Supplier C	USP/EP Monograph Limit
Purity (HPLC)	99.8%	99.5%	99.9%	≥ 99.0%
Total Impurities	0.15%	0.45%	0.08%	≤ 0.5%
Specific Impurity X	0.05%	0.12%	< 0.03%	≤ 0.1%
Specific Impurity Y	< 0.03%	0.08%	< 0.03%	≤ 0.1%
Loss on Drying	0.1%	0.3%	0.05%	≤ 0.5%
Residue on Ignition	0.05%	0.08%	0.04%	≤ 0.1%
Solubility in Water	Approx. 77 mg/mL[4]	Approx. 75 mg/mL	Approx. 78 mg/mL	Freely Soluble
Appearance	White crystalline solid[4]	White crystalline solid	White crystalline solid	White to off-white powder

Experimental Performance Data

Beyond basic specifications, the performance of the API in relevant assays is a critical factor in supplier selection.

Dissolution Profile

A comparative dissolution study was performed to assess the in vitro release characteristics of the API from the different suppliers.

Time (minutes)	Supplier A (% Dissolved)	Supplier B (% Dissolved)	Supplier C (% Dissolved)
5	35	32	38
10	62	58	65
15	85	81	88
30	98	95	99
45	100	99	101

Stability Analysis

A forced degradation study was conducted to evaluate the stability of the API from each supplier under stress conditions (e.g., acid, base, oxidation, heat, light). The percentage of degradation was measured after a 24-hour period.

Stress Condition	Supplier A (% Degradation)	Supplier B (% Degradation)	Supplier C (% Degradation)
0.1N HCl	1.2	1.8	0.9
0.1N NaOH	2.5	3.1	2.2
3% H2O2	0.8	1.1	0.6
60°C	0.5	0.7	0.4
UV Light	0.3	0.5	0.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

- Objective: To determine the purity of **Roxatidine acetate hydrochloride** and quantify any impurities.
- Instrumentation: A standard HPLC system with a UV detector.
- Method:
 - Mobile Phase: A mixture of 20 mM KH₂PO₄ (pH 7.0) and acetonitrile (5:1, v/v).[\[5\]](#)
 - Column: C18, 5 µm, 4.6 x 250 mm.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 277 nm.[\[4\]](#)
 - Injection Volume: 20 µL.
 - Sample Preparation: Dissolve a known quantity of **Roxatidine acetate hydrochloride** in the mobile phase to a final concentration of approximately 0.1 mg/mL.
 - Analysis: Inject the sample and a reference standard. Calculate the percentage purity and impurity levels based on the peak areas.

Dissolution Testing

- Objective: To assess the rate at which the drug substance dissolves in a specified medium.
- Apparatus: USP Apparatus 2 (Paddle).
- Method:
 - Dissolution Medium: 900 mL of 0.1 N HCl.
 - Temperature: 37 ± 0.5°C.
 - Paddle Speed: 50 RPM.
 - Procedure: Place a known amount of the API in the dissolution vessel. Withdraw samples at specified time intervals (5, 10, 15, 30, and 45 minutes).

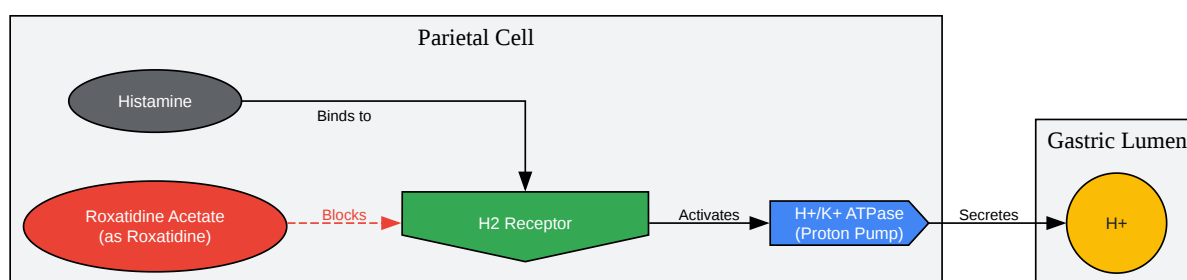
- Analysis: Analyze the withdrawn samples by UV-Vis spectrophotometry at 280 nm.[7]

Forced Degradation Study

- Objective: To evaluate the stability of the API under various stress conditions.
- Method:
 - Prepare solutions of the API (approximately 1 mg/mL) in the following stress media: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and water (for thermal and photolytic stress).
 - Expose the solutions to the respective stress conditions for 24 hours.
 - Neutralize the acidic and basic solutions.
 - Analyze all samples by the validated HPLC method to determine the percentage of degradation.

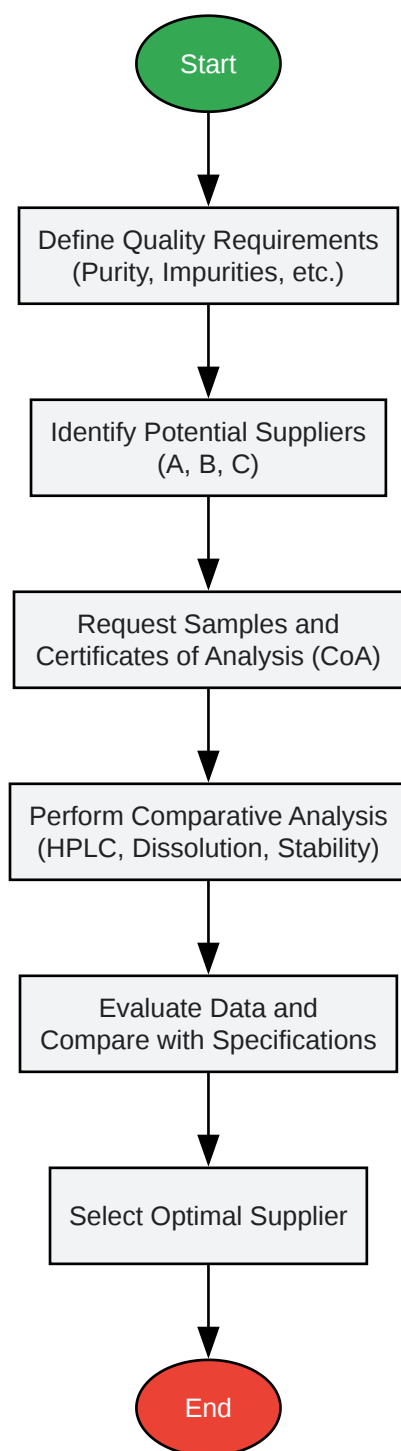
Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the mechanism of action, the experimental workflow for supplier qualification, and a logical comparison of supplier attributes.



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Caption: Mechanism of action of **Roxatidine acetate hydrochloride**.



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Caption: Experimental workflow for supplier qualification.

Supplier Comparison	Attribute
	Supplier A
	Supplier B
	Supplier C

Purity (HPLC)
99.8%
99.5%
99.9%

Total Impurities
0.15%
0.45%
0.08%

Stability (Forced Degradation)
Good
Moderate
Excellent

Dissolution Rate
Fast
Moderate
Very Fast

Overall Assessment
High Quality
Acceptable Quality
Highest Quality

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Caption: Logical comparison of supplier attributes.

Conclusion

Based on the presented data, Supplier C demonstrates the highest purity, lowest impurity profile, and superior performance in both dissolution and stability studies. Supplier A also provides a high-quality product, while Supplier B meets the basic requirements but shows comparatively higher levels of impurities and slightly slower dissolution.

Researchers and drug development professionals are encouraged to conduct their own assessments based on their specific needs and regulatory requirements. This guide provides a framework for such an evaluation, emphasizing the importance of a data-driven approach to supplier selection for critical raw materials like **Roxatidine acetate hydrochloride**. The process of qualifying a supplier is a critical step in ensuring the quality and reliability of pharmaceutical materials.^{[8][9][10][11]}

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